2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride is C14H22Cl2N2 . Its molecular weight is 289.25 . The InChI code for this compound is 1S/C14H20N2.2ClH/c1-2-4-12(5-3-1)9-16-10-13-6-7-15-8-14(13)11-16;;/h1-5,13-15H,6-11H2;2*1H .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine derivatives, including those related to the core structure of "2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride," are extensively used in medicinal chemistry. The versatility of the pyrrolidine ring, due to its sp3-hybridization and non-planarity, contributes significantly to the stereochemistry and three-dimensional (3D) coverage of molecules, enhancing target selectivity in bioactive compounds. Research indicates that pyrrolidine scaffolds are instrumental in designing new compounds for treating human diseases, highlighting the importance of stereochemistry in drug candidates' binding modes to proteins (Li Petri et al., 2021).
Synthetic Relevance of Pyridone Derivatives
3,4-Dihydro-2(1H)-pyridones, related to the pyridine component of the compound , serve as crucial intermediates in synthesizing a wide array of biologically active compounds. Their importance lies not only in their biological activity against various targets but also in their role as building blocks for synthesizing other relevant structures. The review by Chalán-Gualán et al. (2022) underscores the synthetic versatility and biological significance of these heterocycles, pointing to their potential in medicinal chemistry as precursors for developing vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal agents (Chalán-Gualán et al., 2022).
Catalytic Applications and Material Science
The synthesis and application of heterocyclic compounds, including pyrrolo[3,4-c]pyridine derivatives, often involve innovative catalytic methods. For instance, the development of hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds showcases the role of organocatalysts, metal catalysts, and nanocatalysts in facilitating efficient multi-component reactions. This research highlights the adaptability of these catalysts in synthesizing structurally complex and biologically significant heterocycles, pointing towards their broader application in pharmaceutical synthesis and material science (Parmar et al., 2023).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
2-benzyl-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-4-12(5-3-1)9-16-10-13-6-7-15-8-14(13)11-16;;/h1-5,13-15H,6-11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCFKBJYCLAGNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CN(C2)CC3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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